molecular formula C24H20BrClN2O2 B15014456 2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B15014456
M. Wt: 483.8 g/mol
InChI Key: AWQDKXWQNDSCRN-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved through the condensation of o-aminophenol with an appropriate aldehyde under acidic conditions.

    Bromination and Chlorination:

    Formation of the Imino Group: This involves the reaction of the benzoxazole derivative with an aromatic aldehyde to form the imino group.

    Final Coupling: The final step involves coupling the imino derivative with 3,5-dimethylphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole moiety.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol: Unique due to the presence of both bromine and chlorine atoms along with the benzoxazole moiety.

    2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-phenol: Lacks the additional methyl groups, resulting in different chemical properties.

    2-bromo-4-chloro-6-[(E)-{[4-(benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol: Lacks the dimethyl groups on the benzoxazole moiety, affecting its reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the benzoxazole moiety, makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H20BrClN2O2

Molecular Weight

483.8 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C24H20BrClN2O2/c1-12-9-19-20(10-13(12)2)30-24(28-19)16-5-7-17(8-6-16)27-11-18-14(3)22(26)15(4)21(25)23(18)29/h5-11,29H,1-4H3

InChI Key

AWQDKXWQNDSCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C

Origin of Product

United States

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